molecular formula C17H19NO5S B2472622 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide CAS No. 1421456-32-7

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide

Cat. No.: B2472622
CAS No.: 1421456-32-7
M. Wt: 349.4
InChI Key: VGXJPUSHBKNTEE-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a methylbenzenesulfonamide group

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules .

Cellular Effects

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide can influence cell function in various ways. It may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that may involve specific transporters or binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide typically involves a multi-step process. The reaction conditions often involve the use of solvents such as acetone, ethyl acetate, and ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens and nitro groups .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-12-3-2-4-14(9-12)24(20,21)18-8-7-15(19)13-5-6-16-17(10-13)23-11-22-16/h2-6,9-10,15,18-19H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXJPUSHBKNTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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